Amyloid beta-protein is produced through the proteolytic cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase enzymes. This process occurs within neuronal cells and can yield various isoforms, with amyloid beta (1-40) and amyloid beta (1-42) being the most studied. The 17-42 fragment is particularly relevant as it represents a portion of the longer amyloid beta peptides that are more prone to aggregation and toxicity .
Recent advancements have included the use of preformed aminoacyl fluorides to enhance yield and purity during synthesis. For example, employing techniques that mitigate aggregation, such as using basic buffers during purification, has shown promise in obtaining higher quality peptides . The purification process typically involves high-performance liquid chromatography to isolate the desired product from aggregates.
The molecular structure of amyloid beta-protein (17-42) reveals significant conformational dynamics. Studies using nuclear magnetic resonance spectroscopy have indicated that this peptide can adopt multiple structural states, including alpha-helical and beta-sheet conformations. The propensity for beta-sheet formation is crucial for its aggregation into fibrils, which are characteristic of amyloid plaques found in Alzheimer's disease .
The structural data suggests that residues at positions 17 to 42 play a critical role in stabilizing these conformations, with hydrophobic interactions being a key factor in promoting aggregation. The C-terminal region particularly influences the stability and morphology of amyloid fibrils .
Amyloid beta-protein (17-42) undergoes several chemical reactions that facilitate its aggregation into oligomers and fibrils. The primary reaction involves intermolecular hydrogen bonding and hydrophobic interactions among peptide chains, leading to the formation of stable aggregates.
Additionally, modifications such as oxidation or phosphorylation can affect its aggregation kinetics and toxicity. These reactions can alter the peptide's conformation, enhancing its ability to form oligomers that are neurotoxic . Understanding these reactions is essential for developing therapeutic strategies aimed at inhibiting amyloid aggregation.
The mechanism by which amyloid beta-protein (17-42) contributes to neurotoxicity involves several steps:
Research has shown that an imbalance between production and clearance of amyloid beta peptides leads to their accumulation, which is central to Alzheimer's disease pathology .
Amyloid beta-protein (17-42) exhibits distinct physical properties:
Chemical properties include:
These properties are critical in understanding its role in disease mechanisms and potential therapeutic interventions.
Amyloid beta-protein (17-42) serves several important roles in scientific research:
Research continues to explore therapeutic approaches targeting amyloid beta aggregation as a means to mitigate Alzheimer’s disease progression .
The amyloid beta-protein fragment 17–42 (Aβ17–42), historically designated p3 peptide, is a 26-amino acid polypeptide with the primary sequence LVFFAEDVGSNKGAIIGLMVGGVVIA [1] [10]. This peptide is generated via sequential proteolytic cleavage of the amyloid precursor protein (APP): α-secretase cleaves within the Aβ domain (between Lys16-Leu17), followed by γ-secretase-mediated cleavage at positions 40 or 42 [2] [7]. Two major isoforms exist: Aβ17–40 (p340) and Aβ17–42 (p342), differentiated solely by C-terminal length [5]. The truncation of residues 1–16 eliminates N-terminal hydrophilic domains (e.g., metal-binding site His6, charged residues Glu3/Arg5), resulting in a markedly hydrophobic profile relative to full-length Aβ1–42 [5] [7].
Table 1: Key Isoforms of Aβ17–42 and Comparative Features
Isoform | Length (aa) | Amino Acid Sequence | Relative Hydrophobicity | Primary Source |
---|---|---|---|---|
Aβ17–42 (p342) | 26 | LVFFAEDVGSNKGAIIGLMVGGVVIA | High | Diffuse plaques in AD/DS brains |
Aβ17–40 (p340) | 24 | LVFFAEDVGSNKGAIIGLMVGGVV | Moderate | Cerebrospinal fluid, senile plaques |
Aβ1–42 | 42 | DAEFRH...MVGGVVIA | Moderate (N-term hydrophilic) | Neuritic plaques |
Aβ17–42 adopts a U-shaped β-hairpin motif in fibrillar states, stabilized by:
X-ray crystallography of Aβ18–41 embedded in a shark immunoglobulin scaffold (PDB: 3OVJ) revealed a tightly associated dimer with antiparallel β-sheet alignment. The structure confirms:
Solid-state NMR of Aβ17–42 fibrils demonstrates polymorphism:
Table 2: Structural Techniques Applied to Aβ17–42 Characterization
Method | Key Findings | Resolution/ Limitations |
---|---|---|
X-ray crystallography (IgNAR-fused) | Dimeric interface; M35–M35 steric zipper | 2.05 Å (artificial scaffold may constrain dynamics) |
ssNMR (fibrils) | U-turn at D23–K28; parallel in-register β-sheets | Atomic-level backbone constraints; limited side-chain data |
Cryo-EM (oligomers) | Annular, pore-like assemblies (diameter: 8–12 nm) | 10–20 Å; heterogeneity complicates reconstruction |
All-atom simulations (explicit solvent, 30–100 ns trajectories) reveal:
Biophysical Properties:
Structural Divergence:
Feature | Aβ17–42 | Aβ1–42 |
---|---|---|
N-terminal domain | Absent (lacks residues 1–16) | Present (hydrophilic, metal-binding) |
Core amyloidogenic region | LVFF (residues 17–20) intact | LVFF (residues 17–20) identical |
Tertiary stabilization | M35–M35 steric zipper critical | D23–K28 salt bridge + hydrophobic C-terminal core |
Oligomer types | Annular pores, amorphous aggregates | Globular oligomers, protofibrils |
Cross-Seeding Specificity:
Aβ17–42 cross-seeds Aβ1–42 fibrillization only when C-terminal lengths match:
Pathological Significance:
Table 3: Functional Comparison of Aβ17–42 and Aβ1–42
Property | Aβ17–42 | Aβ1–42 | Biological Implication |
---|---|---|---|
Membrane disruption | Forms stable ion channels (patch-clamp) | Transient pore formation | p3 causes sustained Ca2+ influx |
Neurotoxicity | EC50 = 15 μM (primary neurons) | EC50 = 8 μM | Both induce caspase-3 activation |
Plaque association | Diffuse deposits (Congo red-negative) | Dense-core plaques (Congo red+) | p3 defines preamyloid lesions |
Concluding Remarks
Aβ17–42 adopts a U-shaped β-hairpin stabilized by hydrophobic packing and salt bridges, with structural polymorphism arising from turn dynamics. Its accelerated aggregation, cross-seeding specificity, and pore-forming capability underscore a significant, though historically underestimated, role in amyloid pathology. Future structural studies should target metastable oligomers to elucidate mechanisms of membrane disruption.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1